REACTION_CXSMILES
|
[Cl:1][CH:2]([CH2:13]Cl)[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:4].N12CCCN=C1CCCCC2>C1(C)C=CC=CC=1.O>[Cl:1][C:2](=[CH2:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:4]
|
Name
|
2,3-dichloro-N-(4-chlorophenyl)propanamide
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)NC1=CC=C(C=C1)Cl)CCl
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with water and twice with an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from methylcyclohexane
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NC1=CC=C(C=C1)Cl)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |